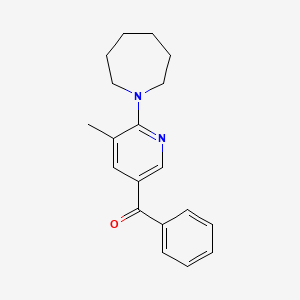
(6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Azepan-1-il)-5-metilpiridin-3-il)(fenil)metanona: es un compuesto químico con la fórmula molecular C18H20N2O y un peso molecular de 280,4 g/mol . Este compuesto presenta un anillo de piridina sustituido con un grupo azepano y un grupo fenilo, lo que lo convierte en una estructura única en química orgánica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de (6-(Azepan-1-il)-5-metilpiridin-3-il)(fenil)metanona típicamente implica la reacción de cloruro de benzoílo con azepano en condiciones controladas . La reacción se lleva a cabo en presencia de una base, como trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se purifica luego mediante cromatografía en columna para obtener el producto deseado.
Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación, como la cromatografía líquida de alto rendimiento (HPLC), para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: Este compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales en los anillos de piridina o fenilo son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.
Principales Productos Formados:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
Química: Este compuesto se utiliza como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de compuestos heterocíclicos y productos farmacéuticos .
Biología: En la investigación biológica, se utiliza para estudiar las interacciones de compuestos que contienen azepano con objetivos biológicos, como enzimas y receptores.
Industria: En el sector industrial, se utiliza en la síntesis de materiales avanzados y como intermedio en la producción de agroquímicos y colorantes.
Mecanismo De Acción
El mecanismo de acción de (6-(Azepan-1-il)-5-metilpiridin-3-il)(fenil)metanona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de azepano puede interactuar con los sitios activos de las enzimas, potencialmente inhibiendo su actividad. Además, el compuesto puede modular la actividad del receptor uniéndose a los sitios del receptor, influyendo en las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos Similares:
Singularidad: (6-(Azepan-1-il)-5-metilpiridin-3-il)(fenil)metanona es única debido a la presencia de un anillo de azepano y un anillo de piridina en su estructura. Esta combinación confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso en varios campos de investigación e industria.
Propiedades
Fórmula molecular |
C19H22N2O |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
[6-(azepan-1-yl)-5-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C19H22N2O/c1-15-13-17(18(22)16-9-5-4-6-10-16)14-20-19(15)21-11-7-2-3-8-12-21/h4-6,9-10,13-14H,2-3,7-8,11-12H2,1H3 |
Clave InChI |
ADODVKYIIVKAHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCCCCC2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


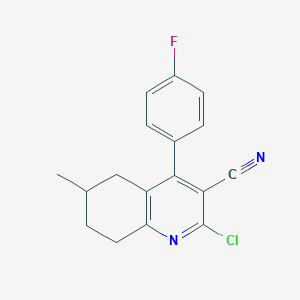

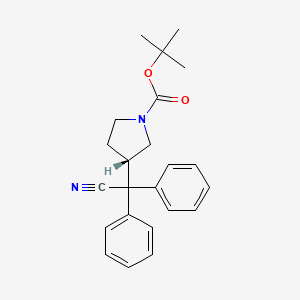
![Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B11834131.png)
![5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834138.png)
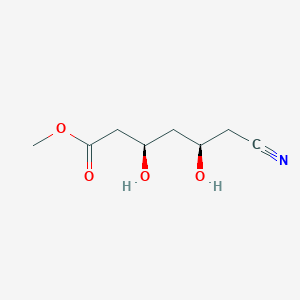
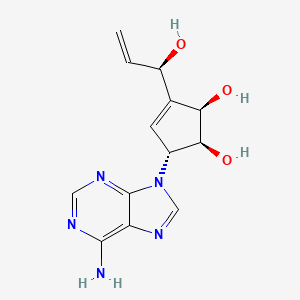

![tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B11834172.png)
![4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B11834175.png)
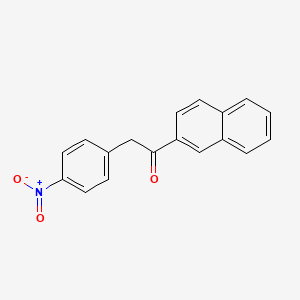
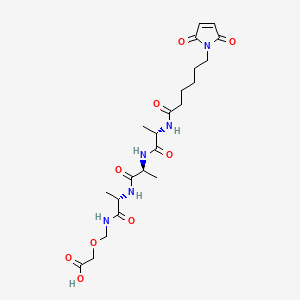
![(R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B11834219.png)

